![molecular formula C18H11NO3 B1299116 2-(4-羟基苯基)-苯并[de]异喹啉-1,3-二酮 CAS No. 6914-99-4](/img/structure/B1299116.png)

2-(4-羟基苯基)-苯并[de]异喹啉-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

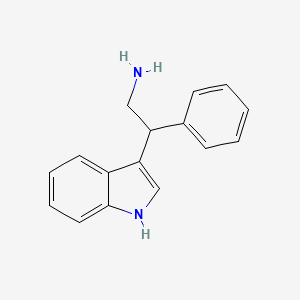

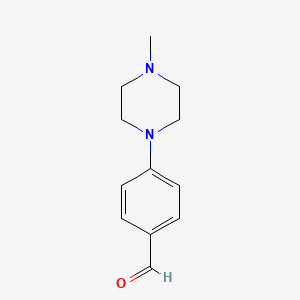

“2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione” is a chemical compound with the CAS Number: 6914-99-4 . It has a molecular weight of 289.29 .

Synthesis Analysis

Recent developments in the synthesis of isoquinoline-1,3-dione compounds have attracted extensive attention from synthetic chemists . A diverse range of synthetic methods employing acryloyl benzamides as key substrates to furnish isoquinoline-1,3-diones using different radical precursors, such as those containing carbon, sulphur, phosphorus, nitrogen, silicon and bromine .Molecular Structure Analysis

The IUPAC name of the compound is 2-(4-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione . The InChI code is 1S/C18H11NO3/c20-13-9-7-12(8-10-13)19-17(21)14-5-1-3-11-4-2-6-15(16(11)14)18(19)22/h1-10,20H .Chemical Reactions Analysis

The compound is part of the isoquinoline-1,3-dione compounds which have been synthesized using acryloyl benzamides as key substrates . These compounds have been synthesized using different radical precursors, such as those containing carbon, sulphur, phosphorus, nitrogen, silicon and bromine .Physical And Chemical Properties Analysis

The compound has a molecular weight of 289.29 .科学研究应用

现代治疗中的异喹啉衍生物

异喹啉衍生物作为一类化合物,在药物治疗中展现出广泛的生物潜力。一项全面的审查突出了它们在应对各种疾病中的应用,包括抗真菌、抗帕金森病、抗结核、抗肿瘤、抗青光眼、抗阿尔茨海默病、抗病毒、抗细菌、抗糖尿病和抗疟疾等条件。这些发现表明了异喹啉衍生物在药物开发和治疗应用中的多功能性,潜在地包括"2-(4-羟基苯基)-苯并[de]异喹啉-1,3-二酮"用于类似用途 (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021)。

有机化合物降解的先进氧化过程

另一项研究探讨了用于降解水介质中对乙酰氨基酚的先进氧化过程(AOPs),导致产生各种副产物和机制。这项研究可以提供关于降解途径和类似有机化合物(包括异喹啉衍生物)潜在环境影响的见解。了解这些机制有助于评估制药化合物的环境持久性和安全性 (Qutob, Hussein, Alamry, & Rafatullah, 2022)。

作用机制

Target of Action

The primary targets of 2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione are HIV-1 integrase (IN) and HIV-1 reverse transcriptase (RT) ribonuclease H (RNase H) . These enzymes play crucial roles in the replication of the HIV-1 virus. HIV-1 integrase is responsible for integrating the viral DNA into the host genome, while HIV-1 reverse transcriptase RNase H is involved in the conversion of viral RNA into DNA.

Mode of Action

2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione interacts with its targets by inhibiting their enzymatic activities

Result of Action

The inhibition of HIV-1 integrase and HIV-1 reverse transcriptase RNase H by 2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione results in the disruption of the HIV-1 replication cycle . This can lead to a decrease in viral load and potentially slow the progression of HIV-1 infection.

未来方向

The synthesis of isoquinoline-1,3-dione compounds, including “2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione”, is a topic of ongoing research . The aim is to find simple, mild, green and efficient synthetic methods . This will stimulate the interest of readers to engage in research in this field .

属性

IUPAC Name |

2-(4-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO3/c20-13-9-7-12(8-10-13)19-17(21)14-5-1-3-11-4-2-6-15(16(11)14)18(19)22/h1-10,20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOMACZFYPHXRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353575 |

Source

|

| Record name | 2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642603 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione | |

CAS RN |

6914-99-4 |

Source

|

| Record name | 2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1299033.png)

![4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1299034.png)

![4-[(3-Fluorophenyl)methoxy]benzaldehyde](/img/structure/B1299039.png)

![[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid](/img/structure/B1299052.png)

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1299054.png)

![4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1299063.png)

![1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299069.png)